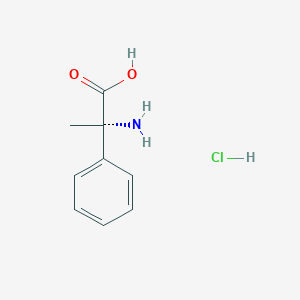![molecular formula C7H7N3O B2714788 7-Methoxyimidazo[1,2-a]pyrimidine CAS No. 375857-78-6](/img/structure/B2714788.png)
7-Methoxyimidazo[1,2-a]pyrimidine
Übersicht
Beschreibung
7-Methoxyimidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C7H7N3O. It is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-a]pyrimidine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction proceeds rapidly, yielding the desired product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a clean and efficient route to the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxyimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, yielding reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methoxyimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Methoxyimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Similar in structure but with a nitrogen atom replaced by a carbon atom.
Imidazo[1,2-a]pyrazine: Contains an additional nitrogen atom in the ring structure.
Imidazo[1,2-a]pyridazine: Features a different arrangement of nitrogen atoms within the ring.
Uniqueness: 7-Methoxyimidazo[1,2-a]pyrimidine is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
7-methoxyimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-4-10-5-3-8-7(10)9-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSLSEQMMQWPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC=CN2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B2714705.png)
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2714706.png)
![6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2714709.png)
![3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2714710.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2714712.png)
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2714713.png)
![1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2714714.png)
![11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2714715.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2714717.png)


![ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2714721.png)
![(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2714724.png)

